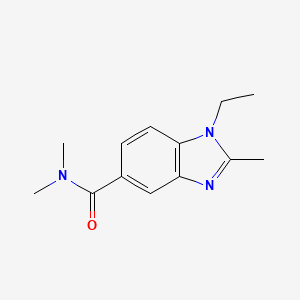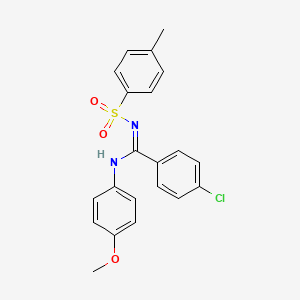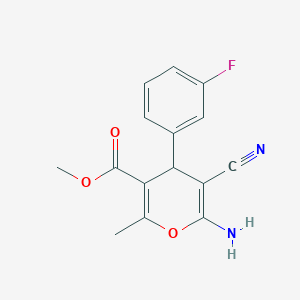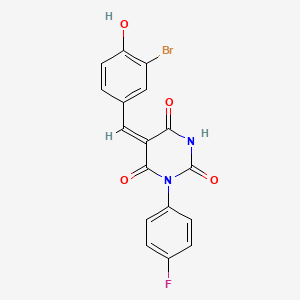![molecular formula C17H15Cl2N3O4 B11649218 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B11649218.png)
4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, nitro group, and chloro substituents. These structural features contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific crystallization techniques and the control of reaction parameters to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd-C) and hydrogen.
Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd-C), hydrogen, and various nucleophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the synthesis of certain metabolites by binding to enzymes involved in their production. This interaction can lead to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine ring and chloro substituent but differs in the core structure.
TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N’-hydroxyimido formamide]: Similar in structure but has different functional groups and applications.
Uniqueness
4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide is unique due to its combination of a nitro group, morpholine ring, and chloro substituents. This unique structure contributes to its diverse reactivity and wide range of applications in various scientific fields .
Properties
Molecular Formula |
C17H15Cl2N3O4 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H15Cl2N3O4/c18-13-3-1-11(9-16(13)22(24)25)17(23)20-12-2-4-15(14(19)10-12)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23) |
InChI Key |
OBKQGHFOGXCBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![2-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B11649161.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)

![(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11649185.png)
![methyl 4-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11649198.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11649203.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)

![4-[3-(2-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11649216.png)

![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B11649221.png)
